

Application Notes and Protocols for 1-Methyl-2-propylbenzene in Organic Synthesis

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Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

Cat. No.: B092723

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Introduction to 1-Methyl-2-propylbenzene as a Solvent

1-Methyl-2-propylbenzene, also known as 2-propyltoluene or o-propyltoluene, is an aromatic hydrocarbon with physical properties that make it a viable and potentially advantageous solvent for a range of organic reactions.^[1] As a higher-boiling point analogue of toluene, it offers a wider temperature range for conducting reactions that require elevated temperatures to proceed at a reasonable rate. Its chemical inertness under many reaction conditions, coupled with its ability to dissolve a variety of organic compounds, makes it a suitable medium for reactions such as cross-coupling, organometallic additions, and olefination reactions.

These application notes provide a summary of the physical and safety data for **1-methyl-2-propylbenzene** and present adapted general protocols for its use in Suzuki-Miyaura cross-coupling, Grignard reactions, and Wittig olefination.

Physical and Chemical Properties

The properties of **1-methyl-2-propylbenzene** are summarized in the tables below, providing a direct comparison of key parameters relevant to its use as a solvent in organic synthesis.

Table 1: General and Physical Properties of **1-Methyl-2-propylbenzene**

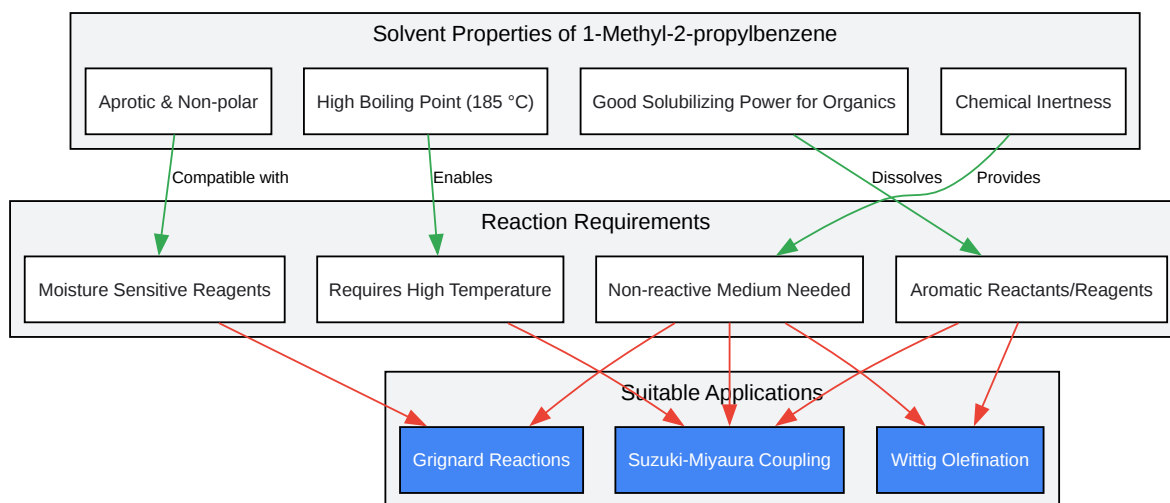
| Property | Value | Reference |
|-------------------|----------------------------------|-----------|
| IUPAC Name | 1-methyl-2-propylbenzene | [2] |
| Synonyms | 2-Propyltoluene, o-Propyltoluene | [1][2] |
| CAS Number | 1074-17-5 | [1][2] |
| Molecular Formula | C ₁₀ H ₁₄ | [2] |
| Molecular Weight | 134.22 g/mol | [2] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 185 °C | [3] |
| Melting Point | -60.3 °C | [2][3] |
| Density | 0.877 g/mL | [3] |
| Vapor Pressure | 0.99 mmHg | [2] |
| Water Solubility | 0.017 g/L (Predicted) | [4] |
| logP | 4.41 (Predicted) | [4] |

Table 2: Safety Information for **1-Methyl-2-propylbenzene**

| Hazard Statement | GHS Classification | Precautionary Measures |
|--|--------------------------------|--|
| Flammable liquid and vapor | Flammable Liquid, Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment.[5] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.[2] |
| Causes serious eye damage | Serious Eye Damage, Category 1 | Wear eye protection/face protection.[2] |
| May be fatal if swallowed and enters airways | Aspiration Hazard, Category 1 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5] |

Logical Workflow for Solvent Selection and Use

The decision to use **1-methyl-2-propylbenzene** as a solvent is guided by its physical properties in relation to the specific requirements of a given organic reaction. The following diagram illustrates this logical relationship.

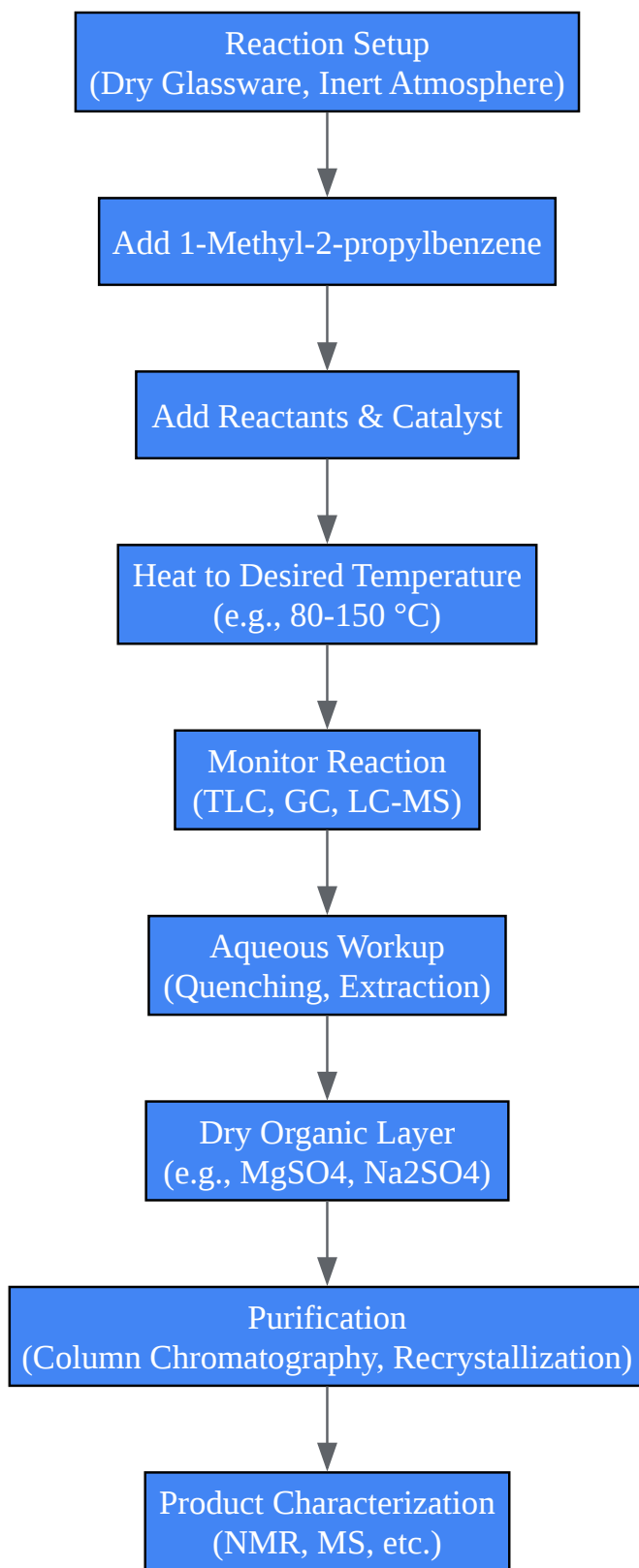


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Caption: Logical flow from solvent properties to reaction suitability.

General Experimental Workflow

The diagram below outlines a typical workflow for carrying out an organic reaction using **1-methyl-2-propylbenzene** as a solvent, from setup to product isolation.



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Caption: General workflow for organic synthesis.

Adapted General Protocols

Disclaimer: The following protocols are adapted from established procedures for similar reactions in other aromatic hydrocarbon solvents (e.g., toluene). They have not been validated specifically for **1-methyl-2-propylbenzene** and should be optimized for each specific substrate combination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.^{[6][7][8][9]} The use of a high-boiling point solvent like **1-methyl-2-propylbenzene** can be advantageous for less reactive substrates, such as aryl chlorides, which often require higher temperatures for efficient oxidative addition.^[9]

Adapted General Protocol:

- Materials:
 - Aryl or vinyl halide (1.0 mmol)
 - Aryl or vinyl boronic acid (1.2 mmol)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
 - Base (e.g., K₂CO₃, 2.0 mmol)
 - **1-Methyl-2-propylbenzene** (5 mL)
 - Deionized water (1 mL)
- Procedure:
 - To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, palladium catalyst, and base.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

- Add **1-methyl-2-propylbenzene** and deionized water via syringe.
- Heat the reaction mixture to 100-120 °C with vigorous stirring. The higher boiling point of **1-methyl-2-propylbenzene** allows for temperatures above the reflux point of toluene, which may enhance reaction rates.
- Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Grignard Reaction

Grignard reagents are potent nucleophiles used for forming carbon-carbon bonds with electrophiles like carbonyls and epoxides.^{[10][11]} While ethers are the most common solvents, aromatic hydrocarbons like toluene can be used, particularly for the subsequent reaction of the Grignard reagent.^[11] **1-Methyl-2-propylbenzene** can serve a similar role, especially in reactions requiring temperatures above the boiling point of common ethers. All glassware must be rigorously dried to prevent quenching of the highly reactive Grignard reagent.^[12]

Adapted General Protocol:

- Materials:
 - Magnesium turnings (24.3 mg, 1.0 mmol)
 - Aryl or alkyl halide (1.0 mmol)
 - Anhydrous **1-methyl-2-propylbenzene** (5 mL)

- Electrophile (e.g., aldehyde, ketone) (0.9 mmol)
- A small crystal of iodine (for initiation)
- Procedure:
 - Place magnesium turnings and a crystal of iodine in a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere.
 - Add 1 mL of anhydrous **1-methyl-2-propylbenzene**.
 - Dissolve the aryl/alkyl halide in 4 mL of anhydrous **1-methyl-2-propylbenzene** in the dropping funnel.
 - Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.
 - Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
 - After the addition is complete, stir the mixture at 60-80 °C for 1 hour to ensure complete formation of the Grignard reagent.
 - Cool the Grignard reagent to 0 °C. Dissolve the electrophile in anhydrous **1-methyl-2-propylbenzene** and add it dropwise.
 - Allow the reaction to warm to room temperature and stir for 1-3 hours.
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the product by column chromatography or recrystallization.^[10]

Wittig Olefination

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide. [13] The reaction is often carried out in solvents like THF or DMSO. However, for less reactive or sterically hindered substrates, higher temperatures may be necessary, making a high-boiling solvent like **1-methyl-2-propylbenzene** a suitable choice.

Adapted General Protocol:

- Materials:
 - Phosphonium salt (1.1 mmol)
 - Strong base (e.g., n-BuLi, NaH, or KHMDs) (1.1 mmol)
 - Anhydrous **1-methyl-2-propylbenzene** (10 mL)
 - Aldehyde or ketone (1.0 mmol)
- Procedure:
 - Suspend the phosphonium salt in anhydrous **1-methyl-2-propylbenzene** in a flame-dried flask under an inert atmosphere.
 - Cool the suspension to 0 °C and add the strong base portion-wise or dropwise.
 - Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (often indicated by a color change).
 - Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in anhydrous **1-methyl-2-propylbenzene** dropwise.
 - Allow the reaction to warm to room temperature and then heat to 60-100 °C. The reaction time will vary depending on the substrates.
 - Monitor the reaction by TLC. Upon completion, quench the reaction with water.
 - Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product. The byproduct, triphenylphosphine oxide, can often be removed by recrystallization or column chromatography.[14][15]

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